molecular formula C5H6O2 B562246 Furan-3-methanol-d2 CAS No. 1216686-59-7

Furan-3-methanol-d2

Cat. No. B562246
CAS RN: 1216686-59-7
M. Wt: 100.113
InChI Key: STJIISDMSMJQQK-SMZGMGDZSA-N
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Description

Furan-3-methanol-d2, also known as 3-Hydroxymethylfuran, is a biochemical used for proteomics research . It has a molecular formula of C5H4D2O2 and a molecular weight of 100.11 .


Synthesis Analysis

Furan-3-methanol-d2 can be synthesized through various methods. For instance, it can be produced by the oxidation of furan-3-methanol with pyridinium chlorochromate . Other synthesis methods involve the use of Brønsted acid catalysts , and the conversion of furan into benzofuran .


Molecular Structure Analysis

The molecular structure of Furan-3-methanol-d2 consists of a furan ring with a methanol group attached. The molecular formula is C5H4D2O2 .


Chemical Reactions Analysis

Furan-3-methanol-d2 can undergo various chemical reactions. For example, it can be converted into benzofuran over a Brønsted acid catalyst . It can also yield furan-3-carboxaldehyde when oxidized with pyridinium chlorochromate .


Physical And Chemical Properties Analysis

Furan-3-methanol-d2 is a flammable liquid . It has a molecular weight of 100.11 and a molecular formula of C5H4D2O2 .

Scientific Research Applications

Material Science and Engineering

In material science, furan compounds play a crucial role in developing self-healing polymers through thermally reversible Diels–Alder chemistry. Furan and maleimide compounds construct thermally reversible crosslinked networks, showing removability and remendability, which are critical for developing high-performance self-healing materials (Liu & Chuo, 2013).

Biofuel Production

In the realm of biofuel production, furan-based compounds, such as 2,5-Dimethylfuran (DMF), are identified as promising biofuels for spark ignition engine applications. DMF, derived from renewable lignocellulosic biomass, offers a green solution to the ever-increasing shortage of fossil energy and its adverse effects on the global climate and environment. The synthesis process of DMF from biomass and its performance in comparison to commercial gasoline and ethanol are areas of significant interest (Hoang, Nižetić, & Ölçer, 2021).

Chemical Engineering and Catalysis

Chemical engineering research focuses on the valorization of furans, including the biocatalytic transformation of these compounds. Despite the inherent instability of furans, biocatalysis presents a high-selectivity, low-waste alternative for their synthetic modification. This approach is crucial for sustainable chemistry, aiming to reduce the ecological footprint of chemical processes (Domínguez de María & Guajardo, 2017).

Environmental Applications

Furans also have applications in environmental science, particularly in assessing paper degradation in transformers. Studies on service-aged transformers have explored the use of furans as indicators of paper insulation condition. This research contributes to improving the reliability and lifetime of power transformers (Ding et al., 2017).

Safety and Hazards

Furan-3-methanol-d2 is considered hazardous. It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of Furan-3-methanol-d2 involve its potential use in sustainable chemicals production. The furan Diels–Alder (DA) cycloaddition is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products . The intricate interplay between kinetics and thermodynamics often complicates the understanding of this chemistry . Therefore, future research will likely focus on improving the efficiency of these reactions and expanding their scope .

properties

IUPAC Name

dideuterio(furan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIISDMSMJQQK-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=COC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661987
Record name (Furan-3-yl)(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216686-59-7
Record name (Furan-3-yl)(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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